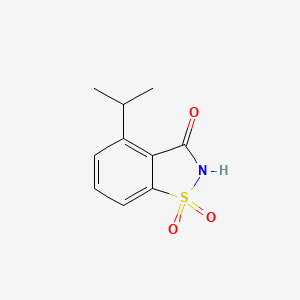

4-Isopropylsaccharin

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11NO3S |

|---|---|

Molecular Weight |

225.27 g/mol |

IUPAC Name |

1,1-dioxo-4-propan-2-yl-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C10H11NO3S/c1-6(2)7-4-3-5-8-9(7)10(12)11-15(8,13)14/h3-6H,1-2H3,(H,11,12) |

InChI Key |

MRPAHFZTHXMLRO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)S(=O)(=O)NC2=O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Novel Synthesis Routes for Substituted Saccharin Derivatives

For Researchers, Scientists, and Drug Development Professionals

The saccharin scaffold, a well-established entity in medicinal chemistry, continues to attract significant interest due to its unique structural and electronic properties.[1] Its rigid framework and potential for hydrogen bonding interactions make it an attractive starting point for the design of enzyme inhibitors and receptor ligands.[1][2] While classical N- and O-alkylation methods are well-documented, the demand for greater molecular diversity and complexity has driven the development of novel synthetic strategies to functionalize both the nitrogen atom and the aromatic ring of the saccharin core. This guide details recent advancements in the synthesis of substituted saccharin derivatives, focusing on innovative methodologies that offer access to new chemical space for drug discovery.

N-Substituted Saccharin Derivatives: Beyond Simple Alkylation

Direct substitution on the nitrogen atom of the saccharin sulfonamide is the most common modification. While traditional methods involve the reaction of sodium saccharin with various halo-compounds, newer protocols have expanded the scope to include more complex moieties.[3][4]

Synthesis of N-Alkyl Saccharin Derivatives

A foundational method involves the reaction of sodium saccharin with alkyl or acyl halides in a polar aprotic solvent like N,N-dimethylformamide (DMF). This straightforward nucleophilic substitution provides access to a wide range of N-substituted derivatives.

Experimental Protocol: General Synthesis of N-Alkyl Saccharin Derivatives [4]

-

Dissolve sodium saccharin (1.0 eq) in dry DMF.

-

Add the desired halo-compound (e.g., chloroacetone, iodomethane, 2-bromoacetamide) (1.0 eq) dropwise with stirring.

-

Reflux the mixture for 6 hours in a water bath.

-

After cooling to room temperature, pour the reaction mixture into ice water with stirring.

-

Collect the resulting precipitate by filtration, wash with water, and recrystallize from an appropriate solvent to yield the final product.

Table 1: Examples of N-Substituted Saccharin Derivatives via Nucleophilic Substitution

| Reactant | Product | Solvent | Conditions | Yield (%) | Reference |

| Chloroacetone | N-acetonylsaccharin | DMF | Reflux, 6h | 79 | [4] |

| Iodomethane | N-methylsaccharin | DMF | Reflux, 6h | 82 | [4] |

| 2-Bromoacetamide | N-carbamoylmethylsaccharin | DMF | Reflux, 6h | 85 | [4] |

| Ethylenediamine | N-(2-aminoethyl)saccharin | Glacial Acetic Acid | - | - | [3] |

1.2.[1][5] Sigmatropic Rearrangement for N-Alkylation

An elegant alternative route to N-substituted saccharins involves a[1][5] thermal sigmatropic rearrangement of an O-substituted precursor. This multi-step synthesis first prepares an O-cinnamylsaccharin derivative, which then isomerizes to the more thermodynamically stable N-cinnamylsaccharin upon heating in the presence of a base.[6]

Caption: Multi-step synthesis of N-cinnamylsaccharin.[6]

Experimental Protocol: Synthesis of N-cinnamylsaccharin via Rearrangement [6]

-

Synthesis of Saccharyl Chloride: Mix saccharin (1.0 eq) and phosphorus pentachloride (1.1 eq) and heat until the reaction starts. After the reaction subsides, distill the mixture under vacuum to obtain saccharyl chloride.

-

Synthesis of O-cinnamylsaccharin: Dissolve saccharyl chloride (1.0 eq) in toluene and add a solution of cinnamyl alcohol (1.0 eq) and triethylamine (1.0 eq) in toluene dropwise at 0°C. Stir for 1 hour, filter the triethylammonium chloride, and evaporate the solvent. Recrystallize the residue from toluene to yield O-cinnamylsaccharin.

-

[1][5] Rearrangement: Reflux a solution of O-cinnamylsaccharin (1.0 eq) and triethylamine (0.1 eq) in toluene for 2 hours. Evaporate the solvent and recrystallize the solid from methanol to obtain N-cinnamylsaccharin.

C-Substitution on the Aromatic Ring

Functionalization of the benzene ring of saccharin has historically been challenging.[7][8] However, modern cross-coupling reactions have unlocked new possibilities, allowing for the introduction of diverse substituents while preserving the core heterocyclic structure, which is crucial for biological interactions.[2][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most prominent novel strategy for aromatic ring substitution is the use of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[8] This method involves preparing saccharin "building blocks" containing either an azide or an alkyne handle, typically at the 6-position. These blocks can then be coupled with a wide array of complementary alkynes or azides to generate a library of novel saccharin-1,2,3-triazole conjugates in high yields.[7][9]

Caption: Workflow for synthesizing saccharin derivatives via CuAAC.[7][9]

Experimental Protocol: Synthesis of Saccharin-Triazole Conjugate (Compound 24) [2]

-

To a solution of N-t-butyl-protected 6-ethynylsaccharin (1.0 eq) in a 1:1 mixture of t-BuOH and water, add azidobenzene (1.0 eq), sodium ascorbate (0.4 eq), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.2 eq).

-

Heat the reaction mixture to 45°C and stir for 2 hours.

-

After cooling, dilute the mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the triazole conjugate.

-

To remove the N-t-butyl protecting group, reflux the conjugate in trifluoroacetic acid (TFA) for 18 hours.

-

Evaporate the TFA and purify the residue to obtain the final deprotected product.

Table 2: Synthesis of Saccharin-Triazole Derivatives via CuAAC [2]

| Saccharin Building Block | Partner Reagent | Product | Conditions | Yield (%) |

| 6-Ethynylsaccharin (5) | Azidobenzene (a) | Triazole (24) | CuSO₄, NaAsc, t-BuOH/H₂O, 45°C | 97 |

| 6-Ethynylsaccharin (5) | Benzylazide (b) | Triazole (25) | CuSO₄, NaAsc, t-BuOH/H₂O, 45°C | 74 |

| 6-Ethynylsaccharin (5) | PEG azide (c) | Triazole (26) | CuSO₄, NaAsc, t-BuOH/H₂O, 45°C | 80 |

| 6-Azidosaccharin (3) | Phenylacetylene (h) | Triazole (35) | CuSO₄, NaAsc, t-BuOH/H₂O, 45°C | 98 |

| 6-Azidosaccharin (3) | Propargyl alcohol (i) | Triazole (36) | CuSO₄, NaAsc, t-BuOH/H₂O, 45°C | 98 |

Yields are for the initial coupling step with the N-t-butyl protected saccharin building block.

C-H Functionalization

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids pre-functionalization of starting materials.[10][11] While specific applications to the saccharin core are still emerging, transition metal-catalyzed C-H activation, particularly with palladium, represents a promising future direction for creating C-C and C-heteroatom bonds directly on the aromatic ring.[10][12]

Caption: Conceptual workflow for directed C-H arylation.

Modifications of the Heterocyclic Core

Novel strategies have also emerged to modify the core isothiazole ring itself, leading to the creation of saccharin bioisosteres with potentially new pharmacological profiles.

Synthesis of Aza-Pseudosaccharins

Aza-pseudosaccharins are derivatives where the carbonyl oxygen is replaced by a substituted nitrogen atom. This transformation is typically achieved in a one-pot, two-step process starting from saccharin. First, the carbonyl group is converted to a chloro-intermediate, which then undergoes nucleophilic substitution with an amine.[1]

Experimental Protocol: Synthesis of Aza-Pseudosaccharins [1]

-

Generate the chlorinating agent, Ph₃PCl₂, in situ or use a commercial source.

-

Add saccharin (1.0 eq) to a solution of the chlorinating agent to form the reactive intermediate (3-chloro-1,2-benzisothiazole 1,1-dioxide).

-

Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at the appropriate temperature until completion.

-

Isolate and purify the product using standard techniques like chromatography or recrystallization.

Table 3: Examples of Aza-Pseudosaccharin Synthesis [1]

| Amine | Product | Conditions | Yield (%) |

| 4-Fluoroaniline | 3-(4-fluorophenylamino) derivative | - | 82 |

| Morpholine | 3-Morpholino derivative | - | 99 |

| (R)-1-Phenylethanamine | 3-((R)-1-phenylethylamino) derivative | - | 95 |

Ullmann Condensation for N-Arylation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, particularly for the synthesis of N-aryl derivatives.[13] Modern advancements, such as the use of specific ligands like 1,10-phenanthroline, have made this reaction more efficient, allowing it to proceed at lower temperatures and with better yields.[14] This makes it a powerful tool for coupling saccharin with various aryl halides.

Caption: Simplified catalytic cycle for Ullmann N-arylation.[15]

Conclusion

The synthesis of substituted saccharin derivatives has evolved significantly beyond classical N-alkylation. The advent of powerful synthetic tools, particularly copper-catalyzed click chemistry, has enabled the systematic and efficient functionalization of the saccharin aromatic ring, providing access to large libraries of novel compounds.[7][8] Furthermore, methods for modifying the heterocyclic core and advanced C-N coupling reactions like the Ullmann condensation have expanded the accessible chemical space.[1][15] These novel routes are invaluable for researchers in medicinal chemistry and drug development, offering robust and versatile strategies to generate diverse saccharin-based molecules for biological screening and the development of next-generation therapeutics.

References

- 1. Saccharin Aza Bioisosteres—Synthesis and Preclinical Property Comparisons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Saccharin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijmcr.com [ijmcr.com]

- 4. ijmcr.com [ijmcr.com]

- 5. Synthesis and properties of N-substituted saccharin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Novel Saccharin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sites.lsa.umich.edu [sites.lsa.umich.edu]

- 11. Recent Developments in C–H Activation for Materials Science in the Center for Selective C–H Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Artificial sugar saccharin and its derivatives: role as a catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 14. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

In-depth Technical Guide: Physicochemical Properties of 4-Isopropylsaccharin

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Physicochemical Properties of 4-Isopropylsaccharin

This document serves as a guide to the physicochemical properties of this compound. For researchers and professionals in drug development, a thorough understanding of these properties is fundamental to predicting the behavior and suitability of a compound for further investigation.

Core Physicochemical Properties

A comprehensive search of available chemical literature and databases has revealed a significant lack of specific experimental data for this compound. This suggests that the compound is not well-characterized in the public domain. In the absence of experimental values, this guide provides a framework of the key physicochemical parameters that would need to be determined, along with standardized experimental protocols for their measurement.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Method of Determination |

| Molecular Weight | Calculated: 225.28 g/mol | Theoretical Calculation |

| Melting Point (°C) | Data Not Available | Capillary Melting Point Method |

| Boiling Point (°C) | Data Not Available | Ebulliometry or Distillation |

| Aqueous Solubility (mg/L) | Data Not Available | Shake-Flask Method (OECD 105) |

| pKa | Data Not Available | Potentiometric Titration or UV-Vis Spectrophotometry |

| LogP (Octanol-Water Partition Coefficient) | Data Not Available | Shake-Flask Method (OECD 107) or HPLC Method (OECD 117) |

Experimental Protocols

Detailed methodologies for the determination of the key physicochemical properties are outlined below. These protocols represent standard practices in the field and are recommended for the characterization of this compound.

Determination of Melting Point

The melting point of a solid is a crucial indicator of its purity. The capillary melting point method is a widely accepted technique.

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.

Determination of Aqueous Solubility

Solubility is a critical factor influencing a drug's absorption and distribution. The shake-flask method is a standard approach for determining aqueous solubility.

Methodology:

-

An excess amount of this compound is added to a known volume of water in a flask.

-

The flask is agitated at a constant temperature until equilibrium is reached.

-

The solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of pKa

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different pH values, which affects its solubility, permeability, and receptor binding.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standardized solution of a strong acid or base.

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve is generated by plotting pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region of the titration curve.

Determination of LogP

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties.

Methodology (Shake-Flask Method):

-

A solution of this compound is prepared in a mixture of n-octanol and water.

-

The mixture is shaken until the solute has partitioned between the two phases and equilibrium is reached.

-

The phases are separated.

-

The concentration of this compound in each phase is determined.

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Visualizations

To aid in the conceptualization of the experimental and logical workflows, the following diagrams are provided.

Caption: A generalized workflow for the synthesis and physicochemical characterization of this compound.

Caption: The logical relationship between molecular structure, physicochemical properties, and predicted biological behavior.

Unveiling the Structural Blueprint: A Technical Guide to the Crystal Structure Analysis of 4-Isopropylsaccharin

For Immediate Release

While the pharmaceutical and materials science sectors continue to explore the vast chemical space of saccharin derivatives for novel applications, the precise solid-state arrangement of many of these compounds remains uncharacterized. This whitepaper addresses the topic of 4-Isopropylsaccharin, a derivative of the well-known artificial sweetener.

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), and the broader scientific literature reveals that no experimental single-crystal X-ray diffraction data for this compound has been reported to date.

Consequently, this document serves as a comprehensive technical guide that provides a theoretical analysis of the potential crystal structure of this compound, based on the known structure of its parent compound, saccharin. Furthermore, it outlines the detailed experimental protocols that would be necessary to determine its crystal structure, offering a roadmap for future research endeavors. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characteristics of saccharin-based molecules.

Theoretical Crystal Structure Analysis: An Insight into this compound

In the absence of experimental data, a robust theoretical analysis can be conducted by examining the crystal structure of the parent molecule, saccharin, and predicting the structural impact of the isopropyl substitution at the 4-position.

The Parent Scaffold: Crystal Structure of Saccharin

The crystal structure of saccharin (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) has been well-established. It crystallizes in the monoclinic space group P2₁/c. The defining feature of the saccharin crystal packing is the formation of strong intermolecular hydrogen bonds between the imide proton (N-H) and a sulfonyl oxygen atom (S=O) of a neighboring molecule. This interaction results in the formation of centrosymmetric dimers, which are the primary building blocks of the crystal lattice.

Table 1: Crystallographic Data for Saccharin

| Parameter | Value | Reference |

| Formula | C₇H₅NO₃S | [1][2] |

| Crystal System | Monoclinic | |

| Space Group | P2₁/c | [1] |

| a (Å) | 9.4722(4) | [1] |

| b (Å) | 6.9227(2) | [1] |

| c (Å) | 11.7322(3) | [1] |

| α (°) | 90 | [1] |

| β (°) | 103.203(3) | [1] |

| γ (°) | 90 | [1] |

| Volume (ų) | 748.98(4) | [1] |

| Z | 4 | |

| Temperature (K) | 120 | [1] |

Data sourced from the Crystallography Open Database (COD) entry 2206019, redetermined at 120 K.[1]

Predicted Influence of the 4-Isopropyl Group

The introduction of a bulky, non-polar isopropyl group at the 4-position of the benzene ring is expected to induce significant changes in the crystal packing compared to the parent saccharin molecule.

-

Steric Hindrance: The primary effect of the isopropyl group would be steric hindrance, which will likely disrupt the efficient packing of the saccharin dimers. This could lead to a lower crystal density and potentially a different, less symmetric crystal system.

-

Intermolecular Interactions: While the strong N-H···O hydrogen-bonded dimer motif is likely to be preserved, the van der Waals interactions governing the packing of these dimers will be fundamentally altered. The isopropyl groups may introduce weak C-H···O or C-H···π interactions, which would compete with and modify the π-π stacking observed in many aromatic sulfonamides.[3][4]

-

Polymorphism: The conformational flexibility of the isopropyl group, combined with the potential for various intermolecular packing arrangements, increases the likelihood of polymorphism for this compound. Computational Crystal Structure Prediction (CSP) methods would be invaluable in exploring the potential polymorphs and their relative thermodynamic stabilities.[5][6][7]

Below is a logical workflow for the computational prediction of the this compound crystal structure.

Experimental Protocols for Structure Determination

To empirically determine the crystal structure of this compound, a systematic experimental approach is required, encompassing synthesis, crystallization, and single-crystal X-ray diffraction.

Synthesis of this compound

A plausible synthetic route would involve the functionalization of a commercially available starting material. A general procedure could be adapted from known syntheses of benzene-ring-substituted saccharins.

Protocol:

-

Starting Material: 4-Isopropylaniline.

-

Diazotization: React 4-isopropylaniline with sodium nitrite and hydrochloric acid at 0-5 °C to form the corresponding diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add copper(I) chloride as a catalyst. Add the cold diazonium salt solution dropwise to this mixture to yield 4-isopropylbenzene-1-sulfonyl chloride.

-

Amidation: React the 4-isopropylbenzene-1-sulfonyl chloride with aqueous ammonia to form 4-isopropylbenzene-1-sulfonamide.

-

Oxidative Cyclization: Oxidize the sulfonamide with a strong oxidizing agent, such as potassium permanganate, under basic conditions. Subsequent acidification will yield the target compound, this compound.

-

Purification: The crude product should be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a high-purity sample for crystallization trials.

Single Crystal Growth

Growing single crystals of sufficient size and quality is crucial for X-ray diffraction analysis.

Protocols:

-

Slow Evaporation: Dissolve the purified this compound in a suitable solvent (e.g., acetone, ethyl acetate, or methanol) in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

-

Vapor Diffusion: Create a saturated solution of the compound in a solvent in which it is readily soluble. Place this vial inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble, but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the saturated solution will gradually lower the solubility, promoting crystal growth.

-

Cooling Crystallization: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature, or below, to induce crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

This is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.

Protocol:

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to ~100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares procedures against the experimental data to yield the final, precise crystal structure, including bond lengths, angles, and details of intermolecular interactions.

The overall experimental workflow is depicted in the diagram below.

Conclusion

While the crystal structure of this compound remains experimentally undetermined, this technical guide provides a robust theoretical framework for its anticipated structural features. Based on the known crystal packing of saccharin, it is predicted that the introduction of a 4-isopropyl group will preserve the characteristic hydrogen-bonded dimer motif but will significantly alter the overall packing due to steric effects.

This whitepaper also furnishes detailed, actionable protocols for the synthesis, crystallization, and single-crystal X-ray diffraction analysis required to elucidate the definitive structure. The successful execution of these experimental procedures would not only fill a gap in the structural knowledge of saccharin derivatives but also provide valuable data for the rational design of new materials and pharmaceutical agents based on this versatile scaffold. The potential for polymorphism highlights the importance of thorough solid-state characterization for any future applications.

References

- 1. Crystallography Open Database: Information card for entry 2206019 [crystallography.net]

- 2. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Crystallographic and computational characterization and in silico target fishing of six aromatic and aliphatic sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

Spectroscopic Data of 4-Isopropylsaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 4-isopropylsaccharin. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of its constituent functional groups: an isopropyl moiety, a substituted aromatic ring, and a cyclic sulfonamide (saccharin) core. This guide is intended to assist researchers in the identification, characterization, and quality control of this compound and related derivatives.

Predicted Spectroscopic Data

The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from established principles of spectroscopy and data from analogous chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~ 8.0 - 8.2 | d | 1H | Aromatic H (C7-H) | Expected to be the most downfield aromatic proton due to the deshielding effect of the adjacent carbonyl group. |

| ~ 7.8 - 8.0 | m | 2H | Aromatic H (C5-H, C6-H) | The chemical shifts of these protons are influenced by the electron-withdrawing sulfonyl group.[1] The splitting pattern will be complex due to mutual coupling. |

| ~ 3.2 - 3.6 | sept | 1H | Isopropyl CH | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons.[2] |

| ~ 1.3 | d | 6H | Isopropyl CH₃ | The six equivalent protons of the two methyl groups appear as a doublet due to coupling with the single methine proton.[2] |

| Variable | br s | 1H | N-H | The chemical shift of the N-H proton can vary significantly depending on solvent, concentration, and temperature. It often appears as a broad singlet and may exchange with D₂O.[1] |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 165 - 170 | C=O | The carbonyl carbon of the cyclic sulfonamide is expected in this region.[3][4] |

| ~ 140 - 150 | Aromatic C (C4, C7a) | Quaternary aromatic carbons attached to the isopropyl and sulfonyl groups. Their exact shifts are influenced by substitution effects.[5][6] |

| ~ 125 - 135 | Aromatic CH (C5, C6, C7) | Aromatic carbons bearing hydrogen atoms.[5][7] |

| ~ 120 - 125 | Aromatic C (C3a) | Quaternary aromatic carbon fused to the heterocyclic ring. |

| ~ 30 - 35 | Isopropyl CH | The methine carbon of the isopropyl group.[8] |

| ~ 23 - 25 | Isopropyl CH₃ | The two equivalent methyl carbons of the isopropyl group.[9] |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 3300 - 3400 | Medium | N-H Stretch | The position and shape of this band can be affected by hydrogen bonding. |

| ~ 3050 - 3100 | Medium | Aromatic C-H Stretch | Characteristic for C-H bonds on an aromatic ring.[10] |

| ~ 2870 - 2960 | Medium | Aliphatic C-H Stretch | Arises from the C-H bonds of the isopropyl group.[10] |

| ~ 1700 - 1720 | Strong | C=O Stretch (Carbonyl) | The frequency for a five-membered cyclic amide (lactam) is typically in this range.[11][12][13] |

| ~ 1600, ~1500 | Medium | C=C Stretch (Aromatic) | Characteristic absorptions for the benzene ring.[10] |

| ~ 1350 - 1380 | Strong | Asymmetric SO₂ Stretch | A key feature of the sulfonamide group.[14][15] |

| ~ 1160 - 1180 | Strong | Symmetric SO₂ Stretch | The second key feature of the sulfonamide group.[14][15] |

Mass Spectrometry (MS)

Table 4: Predicted Key Fragmentation Patterns for this compound (Electron Ionization)

| m/z Value (Predicted) | Ion Structure/Fragment Lost | Notes |

| 225 | [M]⁺ | Molecular ion peak. |

| 210 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety, leading to a stable benzylic cation. |

| 182 | [M - C₃H₇]⁺ | Loss of the entire isopropyl group. This is expected to be a significant peak due to the formation of a stable radical and cation. |

| 164 | [M - SO₂ - H]⁺ | Fragmentation involving the loss of sulfur dioxide, a common pathway for sulfonamides. |

| 104 | [C₇H₄O]⁺ | A fragment resulting from the cleavage of the saccharin ring. |

| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in compounds containing a benzyl group, though less likely here than in simpler alkylbenzenes. |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data for this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher field instrument.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

-

Data Processing : Apply Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and ¹³C.

IR Spectroscopy

-

Sample Preparation :

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

KBr Pellet : Mix ~1 mg of the sample with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

-

-

Acquisition :

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Processing : A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry

-

Sample Introduction :

-

Direct Insertion Probe (for EI) : Load a small amount of the solid sample into a capillary tube and insert it into the ion source.

-

Gas Chromatography-Mass Spectrometry (GC-MS) : Dissolve the sample in a volatile solvent (e.g., dichloromethane) and inject it into the GC. The compound will be separated and then introduced into the mass spectrometer.

-

-

Ionization :

-

Electron Ionization (EI) : Use a standard electron energy of 70 eV.

-

-

Mass Analysis :

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure. Compare the observed spectrum with predicted fragmentation pathways.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. che.hw.ac.uk [che.hw.ac.uk]

- 2. University of Ottawa NMR Facility Blog: Second Order 1H NMR Spectra of Isopropyl Groups [u-of-o-nmr-facility.blogspot.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 13Carbon NMR [chem.ch.huji.ac.il]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Isopropyl alcohol(67-63-0) 13C NMR spectrum [chemicalbook.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. chem.pg.edu.pl [chem.pg.edu.pl]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. znaturforsch.com [znaturforsch.com]

Navigating the Unknown: A Technical Guide to the Solubility and Stability of 4-Isopropylsaccharin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of October 2025, publicly available experimental data on the solubility and stability of 4-Isopropylsaccharin is limited. This guide provides a comprehensive framework based on the known properties of saccharin and its derivatives, coupled with established methodologies for characterizing novel pharmaceutical compounds. The information herein is intended to guide experimental design and data interpretation for researchers investigating this specific molecule.

Introduction to this compound

Saccharin, a well-established artificial sweetener, is a weak organic acid with the chemical name 1,1-dioxo-1,2-benzothiazol-3-one. Its salts, particularly sodium saccharin, are widely used in the food and pharmaceutical industries due to their high water solubility and stability under various conditions.[1][2][3][4] this compound is a derivative of saccharin, presumably with an isopropyl group substituted at the 4th position of the benzene ring of the benzisothiazole structure. This substitution is expected to significantly influence its physicochemical properties, including solubility and stability, primarily by increasing its lipophilicity.

This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive study of the solubility and stability of this compound.

Predicted Physicochemical Properties

The introduction of a non-polar isopropyl group onto the aromatic ring of the saccharin molecule will likely alter its properties as follows:

-

Solubility: The parent saccharin molecule has low water solubility (1 g per 290 mL), which is significantly increased in its salt forms (e.g., sodium saccharin, 0.67 g/mL).[4][5] The addition of the hydrophobic isopropyl group is predicted to decrease the aqueous solubility of this compound compared to saccharin. Its solubility is expected to be higher in organic solvents.

-

Stability: Saccharin itself is known to be stable to heat and in aqueous solutions across a range of pH values.[4][6] The electronic effects of the isopropyl group are not expected to dramatically alter the inherent stability of the saccharin ring structure, though this requires experimental verification.

Experimental Protocols

To rigorously characterize this compound, a series of solubility and stability studies should be performed. The following sections detail the recommended experimental workflows.

Solubility Studies

A thorough understanding of a compound's solubility is critical for its development as a pharmaceutical agent. Both thermodynamic and kinetic solubility should be assessed.

This method determines the true solubility of a compound at equilibrium.

Protocol:

-

Preparation: Prepare saturated solutions of this compound in a range of relevant solvents (e.g., water, phosphate-buffered saline at various pH levels, ethanol, propylene glycol).

-

Equilibration: Add an excess of the compound to each solvent in sealed vials. Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the solution by centrifugation and/or filtration.

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

This high-throughput method is often used in early drug discovery to assess the solubility of a compound from a solid DMSO stock solution.

Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Dilution: Add a small aliquot of the DMSO stock solution to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Monitoring: Monitor the solution for the formation of a precipitate over a set period (e.g., 2-24 hours) using nephelometry or turbidimetry. The concentration at which precipitation is first observed is the kinetic solubility.

Stability Studies: Forced Degradation

Forced degradation studies, or stress testing, are essential to identify the likely degradation products and establish the intrinsic stability of a molecule.[2] These studies also help in developing stability-indicating analytical methods.

Protocol:

-

Solutions: Prepare solutions of this compound in acidic (e.g., 0.1 N HCl), neutral (e.g., water), and basic (e.g., 0.1 N NaOH) conditions.

-

Incubation: Incubate the solutions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Analysis: At specified time points, withdraw samples, neutralize them if necessary, and analyze by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Protocol:

-

Solution: Prepare a solution of this compound in a suitable solvent and add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Incubation: Store the solution at room temperature, protected from light, for a defined period.

-

Analysis: Analyze samples at various time points by HPLC to assess the extent of degradation.

Protocol:

-

Exposure: Expose a solution of this compound and the solid compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).

-

Control: Keep a parallel set of samples protected from light as a control.

-

Analysis: After a defined exposure period, analyze both the exposed and control samples by HPLC to determine the extent of photodegradation.

Data Presentation

All quantitative data should be summarized in clear and concise tables to facilitate comparison and analysis.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (µg/mL) |

| Purified Water | 25 | Experimental Value |

| Purified Water | 37 | Experimental Value |

| 0.1 N HCl | 25 | Experimental Value |

| PBS (pH 7.4) | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

| Propylene Glycol | 25 | Experimental Value |

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | % Degradation | Number of Degradants |

| 0.1 N HCl (60 °C, 24h) | Experimental Value | Experimental Value |

| 0.1 N NaOH (60 °C, 24h) | Experimental Value | Experimental Value |

| 3% H₂O₂ (RT, 24h) | Experimental Value | Experimental Value |

| Photolysis (UV/Vis) | Experimental Value | Experimental Value |

| Thermal (80 °C, 48h) | Experimental Value | Experimental Value |

Visualizations of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed experimental studies.

Caption: Workflow for Thermodynamic and Kinetic Solubility Studies.

Caption: Workflow for Forced Degradation (Stability) Studies.

Conclusion

While direct experimental data for this compound is not yet widely available, a systematic investigation following the protocols outlined in this guide will enable a thorough characterization of its solubility and stability profiles. The predicted decrease in aqueous solubility due to the isopropyl group necessitates careful pre-formulation studies for any potential pharmaceutical application. The forced degradation studies will be crucial in understanding its chemical liabilities and in the development of a robust, stability-indicating analytical method. The data generated from these studies will be fundamental to assessing the viability of this compound as a drug candidate or for other applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Saccharin Molecule - Chemical and Physical Properties [scienceofcooking.com]

- 5. Saccharin - Wikipedia [en.wikipedia.org]

- 6. Saccharin | C7H5NO3S | CID 5143 - PubChem [pubchem.ncbi.nlm.nih.gov]

Quantum Chemical Calculations for 4-Isopropylsaccharin: A Technical Guide

Introduction

Saccharin, a well-established heterocyclic compound, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. Computational chemistry, particularly quantum chemical calculations, provides a powerful tool for elucidating the electronic structure, reactivity, and spectroscopic properties of these molecules. This technical guide outlines a comprehensive framework for conducting quantum chemical calculations on 4-isopropylsaccharin, a saccharin derivative, to predict its molecular properties. The methodologies and data presentation formats are based on established computational studies of analogous saccharin compounds.

This document is intended for researchers, scientists, and professionals in drug development who are interested in applying computational methods to accelerate their research. By providing a detailed protocol and clear data presentation structures, this guide aims to facilitate the in-silico investigation of this compound and similar molecules.

Theoretical Background

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the properties of molecular systems. DFT methods are favored for their balance of computational cost and accuracy in describing electronic structures. The choice of functional and basis set is crucial for obtaining reliable results. For saccharin derivatives, hybrid functionals like B3LYP and M06-2X, combined with Pople-style basis sets such as 6-311G(d,p) or 6-31+G(d,p), have been shown to yield accurate predictions of geometry and electronic properties.[1][2]

Experimental Protocols

This section details the step-by-step methodology for performing quantum chemical calculations on this compound.

2.1. Molecular Structure Preparation

-

Initial Structure Drawing: The 2D structure of this compound is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch).

-

3D Structure Generation: The 2D structure is converted into an initial 3D conformation.

-

Pre-optimization: The initial 3D structure is subjected to a preliminary geometry optimization using a computationally less expensive method, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry for the quantum chemical calculations.

2.2. Quantum Chemical Calculations

All quantum chemical calculations are to be performed using a computational chemistry software package such as Gaussian 09.[3]

-

Geometry Optimization: The pre-optimized structure of this compound is fully optimized in the gas phase using DFT. A recommended level of theory is the B3LYP functional with the 6-311G(d,p) basis set.[1] The optimization process is continued until the forces on the atoms are negligible and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculations: Following geometry optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum. These calculations also provide thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and entropy.

-

Electronic Properties:

-

Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP): The MEP is calculated to identify the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to study charge distribution, hybridization, and intramolecular interactions.

-

-

Spectroscopic Properties:

-

IR and Raman Spectra: The calculated vibrational frequencies are used to simulate the infrared (IR) and Raman spectra of this compound.

-

NMR Spectra: The nuclear magnetic resonance (NMR) chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory.

-

Data Presentation

Quantitative data from the calculations should be summarized in clearly structured tables for easy interpretation and comparison.

Table 1: Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length (Å) | C1-C2 | Value |

| C2-N3 | Value | |

| S11-O12 | Value | |

| ... | ... | |

| Bond Angle (°) | C1-C2-N3 | Value |

| C2-N3-C8 | Value | |

| ... | ... | |

| Dihedral Angle (°) | C1-C2-N3-C8 | Value |

| ... | ... |

Table 2: Calculated Thermodynamic and Electronic Properties of this compound

| Parameter | Value |

| Zero-Point Vibrational Energy (kcal/mol) | Value |

| Enthalpy (kcal/mol) | Value |

| Entropy (cal/mol·K) | Value |

| Dipole Moment (Debye) | Value |

| EHOMO (eV) | Value |

| ELUMO (eV) | Value |

| HOMO-LUMO Gap (eV) | Value |

Visualization of Workflows and Relationships

Visual diagrams are essential for representing complex workflows and conceptual relationships. The following diagrams are generated using the DOT language and adhere to the specified formatting guidelines.

References

- 1. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

In Silico Modeling of 4-Isopropylsaccharin Interactions with Carbonic Anhydrase IX: A Technical Guide

Version: 1.0

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the in silico methodologies used to investigate the interactions between the novel compound 4-Isopropylsaccharin and its hypothetical biological target, Carbonic Anhydrase IX (CA IX). Saccharin and its derivatives have garnered attention for their potential as inhibitors of carbonic anhydrases, enzymes implicated in various pathologies, including cancer.[1][2][3][4] This document outlines a complete computational workflow, from target preparation and molecular docking to molecular dynamics simulations and binding free energy calculations. Detailed protocols for each experimental stage are provided, and all quantitative data are summarized for clarity. The guide is intended to serve as a practical framework for researchers employing computational tools in the early stages of drug discovery.

Introduction

The discovery and development of novel enzyme inhibitors are cornerstones of modern therapeutics.[5][6] Carbonic anhydrases (CAs) represent a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Certain isoforms, particularly the transmembrane Carbonic Anhydrase IX (CA IX), are overexpressed in various tumors and contribute to the acidic microenvironment that promotes cancer cell survival and proliferation.[2][4] Consequently, CA IX is a validated target for anticancer drug development.

Saccharin, a well-known artificial sweetener, has been identified as a carbonic anhydrase inhibitor.[1][2][4][7] This has spurred interest in its derivatives as potential therapeutic agents. This guide focuses on a hypothetical derivative, this compound, and delineates a robust in silico strategy to evaluate its potential as a CA IX inhibitor. The computational approach allows for a rapid, cost-effective preliminary assessment of binding affinity and interaction stability before committing to resource-intensive experimental validation.[8][9]

The workflow detailed herein follows a standard pipeline in computer-aided drug design (CADD), beginning with structural modeling and docking to predict binding modes, followed by molecular dynamics (MD) simulations to assess the stability of the protein-ligand complex in a simulated physiological environment.[8][]

In Silico Modeling Workflow

The computational investigation of this compound's interaction with CA IX follows a structured, multi-step process. This workflow is designed to progressively refine the understanding of the binding event, from initial pose prediction to a more dynamic and energetically detailed characterization.

Figure 1: Overall workflow for the in silico analysis of this compound.

Experimental Protocols

This section provides detailed methodologies for the key computational experiments performed in this study.

Target and Ligand Preparation

3.1.1 Protein Structure Preparation

-

Structure Retrieval: The crystal structure of human Carbonic Anhydrase IX in complex with a sulfonamide inhibitor was obtained from the Protein Data Bank (PDB ID: 5FL4).

-

Initial Cleaning: The protein structure was prepared using UCSF Chimera. All water molecules, co-crystallized ligands, and any non-protein molecules were removed.

-

Protonation and Repair: Hydrogen atoms were added to the protein structure, and any missing side chains or loops were modeled using the Dunbrack rotamer library and Modeller, respectively. The protonation states of ionizable residues were assigned assuming a physiological pH of 7.4.

-

Charge Assignment: The AMBER ff14SB force field was assigned to the protein for atomic charge and parameterization. The final structure was saved in the PDBQT format for docking.[11]

3.1.2 Ligand Structure Preparation

-

Structure Generation: The 2D structure of this compound was drawn using ChemDraw and converted to a 3D structure. The structure of the known CA IX inhibitor, Acetazolamide, was obtained from the PubChem database to serve as a reference compound.

-

Energy Minimization: The initial 3D structures of both ligands were subjected to energy minimization using the MMFF94 force field to obtain a low-energy conformation.

-

Charge and Torsion Calculation: Gasteiger charges were calculated for all ligand atoms. Rotatable bonds were defined to allow for conformational flexibility during the docking process. The final prepared ligands were saved in the PDBQT format.

Molecular Docking

Molecular docking was performed to predict the preferred binding orientation and affinity of this compound within the CA IX active site.[][12][13]

-

Software: AutoDock Vina was used for all docking calculations due to its accuracy and computational efficiency.[13]

-

Grid Box Definition: A grid box was defined to encompass the entire active site of CA IX. The center of the grid was set to the coordinates of the catalytic zinc ion, with dimensions of 24Å x 24Å x 24Å to allow for ample space for ligand movement.

-

Docking Parameters: The Lamarckian Genetic Algorithm (LGA) was employed.[14] The number of binding modes to be generated was set to 10, and the exhaustiveness of the search was set to 20.

-

Execution and Analysis: Docking was performed for this compound and the reference inhibitor, Acetazolamide. The resulting poses were ranked based on their predicted binding affinity (kcal/mol). The lowest energy (most favorable) pose for each ligand was selected for detailed interaction analysis and for subsequent molecular dynamics simulations.

Molecular Dynamics (MD) Simulations

MD simulations were conducted to evaluate the dynamic stability of the this compound-CA IX complex over time.[15][16][17]

-

Software and Force Fields: All simulations were performed using GROMACS. The AMBER ff14SB force field was used for the protein, and the General Amber Force Field (GAFF) was used for the ligand.

-

System Solvation: The protein-ligand complex was placed in a cubic box with a minimum distance of 10 Å from the box edge. The box was solvated with TIP3P water molecules.

-

Ionization: The system was neutralized by adding counter-ions (Na+ or Cl-) to mimic physiological ionic strength.

-

Energy Minimization: The solvated system underwent a steeplechase descent energy minimization for 50,000 steps to remove any steric clashes.

-

Equilibration: The system was gradually heated to 300 K under an NVT (constant number of particles, volume, and temperature) ensemble for 1 ns, followed by a 5 ns equilibration run under an NPT (constant number of particles, pressure, and temperature) ensemble to ensure proper density. Position restraints were applied to the protein and ligand heavy atoms during equilibration.

-

Production Run: A 100 ns production MD simulation was performed without any restraints under an NPT ensemble. Trajectory snapshots were saved every 10 ps for analysis.

Binding Free Energy Calculation

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method was used to estimate the binding free energy (ΔG_bind) of the complex.[18][19]

-

Methodology: The gmx_MMPBSA tool, which integrates with GROMACS and AmberTools, was used for the calculations.

-

Trajectory Sampling: 100 snapshots were extracted at regular intervals from the last 50 ns of the stable MD trajectory to perform the calculation.

-

Energy Components: The binding free energy was calculated by summing the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann model), and the nonpolar solvation energy (calculated from the solvent-accessible surface area).

Results and Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the in silico experiments.

Molecular Docking Results

This table presents the predicted binding affinities from the molecular docking simulations. Lower values indicate a more favorable predicted interaction.

| Compound | Docking Score (kcal/mol) | Predicted Inhibition Constant (Ki, µM) | Key Interacting Residues |

| This compound | -8.5 | 1.5 | His94, His96, His119, Thr199, Thr200 |

| Acetazolamide (Ref.) | -7.9 | 3.2 | His94, His96, His119, Thr199, Thr200 |

Table 1: Summary of molecular docking scores and predicted inhibition constants.

Binding Free Energy Calculation Results

This table details the components of the binding free energy calculated using the MM/PBSA method from the MD simulation trajectory.

| Energy Component | This compound (kcal/mol) | Acetazolamide (Ref.) (kcal/mol) |

| van der Waals Energy (ΔE_vdw) | -45.2 ± 3.1 | -38.7 ± 2.8 |

| Electrostatic Energy (ΔE_elec) | -20.5 ± 2.5 | -28.1 ± 3.5 |

| Polar Solvation Energy (ΔG_pol) | 55.8 ± 4.0 | 60.3 ± 4.2 |

| Nonpolar Solvation Energy (ΔG_nonpol) | -4.1 ± 0.5 | -3.6 ± 0.4 |

| Binding Free Energy (ΔG_bind) | -14.0 ± 5.2 | -10.1 ± 5.9 |

Table 2: MM/PBSA binding free energy decomposition for ligand-CA IX complexes.

Visualization of Pathways and Relationships

Protein-Ligand Interaction Analysis Logic

The analysis of the simulation results follows a logical progression to determine the stability and nature of the interaction between this compound and Carbonic Anhydrase IX.

Figure 2: Logical flow for post-MD simulation analysis.

Hypothetical CA IX Signaling Pathway

Inhibition of CA IX by a compound like this compound can disrupt the pH regulation mechanism in cancer cells, leading to increased intracellular acidosis and potentially apoptosis.

References

- 1. Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel insights on saccharin- and acesulfame-based carbonic anhydrase inhibitors: design, synthesis, modelling investigations and biological activity evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sciencedaily.com [sciencedaily.com]

- 5. Virtual Screening and Ranking of Potential Enzyme Inhibitor [creative-enzymes.com]

- 6. Virtual Screening of Enzyme Inhibitors [creative-enzymes.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What is in silico drug discovery? [synapse.patsnap.com]

- 11. researchgate.net [researchgate.net]

- 12. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Docking - An easy protocol [protocols.io]

- 15. Protocol for Molecular Dynamics Simulations of Proteins [bio-protocol.org]

- 16. Molecular Dynamics (MD) Simulations, step by step protocol [protocols.io]

- 17. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]

- 18. Understanding the impact of binding free energy and kinetics calculations in modern drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of Saccharin: A Technical Guide to the Biological Activity Screening of Novel Analogs

For Immediate Release

This technical guide provides an in-depth overview of the methodologies and findings from recent studies on the biological activities of novel saccharin analogs. Designed for researchers, scientists, and drug development professionals, this document details the experimental protocols, quantitative data, and key signaling pathways involved in the anticancer, antimicrobial, and enzyme inhibitory effects of these promising compounds.

Introduction

Saccharin, a well-known artificial sweetener, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, offering exciting possibilities for the development of new therapeutic agents.[1][2] This guide focuses on the screening of novel saccharin analogs, presenting a comprehensive resource for researchers seeking to explore their therapeutic potential.

Anticancer Activity

Recent research has highlighted the significant anticancer properties of saccharin derivatives.[3][4] Notably, certain analogs have shown potent activity against various cancer cell lines, including ovarian (Ovcar-3) and melanoma (M-14) cancer cells.[1][5]

Quantitative Data Summary

The cytotoxic effects of novel saccharin analogs have been quantified using IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the anticancer activity of selected compounds.

| Compound | Cell Line | IC50 (µM) | Reference |

| 10a | Ovcar-3 | 7.64 ± 0.01 | [1][5] |

| 10a | M-14 | 8.66 ± 0.01 | [1][5] |

| 2 | Hepatic Cancer Cells | Inhibition Rate: 60% | [2] |

| 3f | Hepatic Cancer Cells | Inhibition Rate: 55% | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

96-well microplates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the saccharin analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Workflow for MTT Assay

Caption: Workflow of the MTT assay for assessing cell viability.

Antimicrobial Activity

Saccharin and its derivatives have also demonstrated significant antimicrobial properties against a range of pathogenic bacteria.[6][7][8][9]

Quantitative Data Summary

The antibacterial activity is often determined by measuring the diameter of the zone of inhibition in an agar well diffusion assay.

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Reference |

| 6c | Staphylococcus aureus | 30-35 | [1] |

| 10a | Escherichia coli | 30-35 | [1] |

Experimental Protocol: Agar Well Diffusion Method

This method is widely used to evaluate the antimicrobial activity of chemical agents.

Materials:

-

Petri plates with sterile nutrient agar

-

Bacterial cultures

-

Sterile cork borer

-

Micropipette

-

Incubator

Procedure:

-

Inoculation: Inoculate the surface of the agar plates with a standardized bacterial suspension.

-

Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the saccharin analog solution at a known concentration into each well.

-

Incubation: Incubate the plates at 37°C for 24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.

Workflow for Agar Well Diffusion Assay

References

- 1. Anticancer test with the MTT assay method [bio-protocol.org]

- 2. botanyjournals.com [botanyjournals.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. hereditybio.in [hereditybio.in]

- 5. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. OVCAR-3 cell culture & gene editing tips | Ubigene [ubigene.us]

- 9. researchgate.net [researchgate.net]

A Proposed Reaction Mechanism for the Synthesis of 4-Isopropylsaccharin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide outlines a proposed reaction mechanism for the synthesis of 4-isopropylsaccharin. In the absence of established literature for this specific derivative, this document presents a scientifically plausible synthetic route based on fundamental principles of organic chemistry and known reactivity of the saccharin scaffold. This guide provides a hypothetical framework for researchers seeking to synthesize and explore the properties of novel saccharin derivatives.

Introduction

Proposed Reaction Mechanism

The proposed synthesis of this compound proceeds via a two-step sequence, starting from commercially available saccharin. The key transformation is a Friedel-Crafts alkylation reaction to introduce the isopropyl group at the 4-position of the benzisothiazole ring.

Step 1: Protection of the Saccharin Nitrogen

The acidic proton on the nitrogen of the saccharin sulfonamide (pKa ≈ 1.6) can interfere with the Lewis acid catalyst used in the subsequent Friedel-Crafts reaction. Therefore, the first step involves the protection of this nitrogen atom. A common and effective method is the reaction of saccharin with a suitable protecting group, such as a tert-butyldimethylsilyl (TBDMS) group.

Step 2: Friedel-Crafts Alkylation

With the nitrogen protected, the subsequent Friedel-Crafts alkylation can be carried out. The electron-withdrawing nature of the sulfonyl group directs electrophilic substitution to the meta-position (C4 and C6). Steric hindrance at the C6 position, due to the adjacent carbonyl group, would likely favor substitution at the C4 position. Isopropyl bromide is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Step 3: Deprotection

The final step involves the removal of the protecting group from the nitrogen to yield the target molecule, this compound.

Below is a diagram illustrating the proposed reaction pathway.

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the proposed synthesis of this compound. These protocols are based on standard laboratory procedures for similar transformations and should be optimized for best results.

3.1. Synthesis of N-tert-Butyldimethylsilylsaccharin (Protected Saccharin)

-

To a solution of saccharin (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add imidazole (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in anhydrous DCM.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-TBDMS-saccharin.

3.2. Synthesis of 4-Isopropyl-N-tert-Butyldimethylsilylsaccharin

-

To a suspension of anhydrous aluminum chloride (AlCl₃, 1.5 eq) in anhydrous DCM under a nitrogen atmosphere, cool the mixture to 0 °C.

-

Slowly add a solution of N-TBDMS-saccharin (1.0 eq) in anhydrous DCM.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add isopropyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-water to quench the reaction.

-

Extract the product with DCM, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

3.3. Synthesis of this compound (Deprotection)

-

To a solution of 4-isopropyl-N-TBDMS-saccharin (1.0 eq) in tetrahydrofuran (THF, 10 mL/mmol), add tetrabutylammonium fluoride (TBAF, 1.1 eq, 1M solution in THF).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

Quantitative Data Summary (Hypothetical)

The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound. These values are estimates and would need to be determined experimentally.

| Step | Reactant | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Hypothetical Yield (%) |

| 1 | Saccharin | N-TBDMS-Saccharin | TBDMS-Cl, Imidazole | DCM | 12 | 0 to RT | 95 |

| 2 | N-TBDMS-Saccharin | 4-Isopropyl-N-TBDMS-Saccharin | Isopropyl bromide, AlCl₃ | DCM | 25 | 0 to RT | 60 |

| 3 | 4-Isopropyl-N-TBDMS-Saccharin | This compound | TBAF | THF | 2 | RT | 90 |

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

Caption: Logical workflow for the synthesis and characterization.

Conclusion

This technical guide presents a plausible and detailed theoretical framework for the synthesis of this compound. The proposed three-step synthesis, involving nitrogen protection, Friedel-Crafts alkylation, and subsequent deprotection, is based on well-established organic chemistry principles. The provided hypothetical experimental protocols, quantitative data, and workflow diagrams offer a comprehensive starting point for researchers interested in synthesizing this novel saccharin derivative. Experimental validation and optimization of the proposed reaction conditions are necessary to confirm the feasibility of this synthetic route.

Methodological & Application

Application Notes and Protocols: 4-Isopropylsaccharin and its Analogs as Catalysts in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Saccharin, a well-known artificial sweetener, and its derivatives have emerged as versatile and environmentally benign catalysts in a wide array of organic transformations.[1] The acidic nature of the N-H proton in the saccharin core (pKa ≈ 1.6) allows it to act as an effective Brønsted acid catalyst.[1] Furthermore, the saccharin scaffold can be readily functionalized at the nitrogen atom or on the benzene ring to generate a diverse library of catalysts with tunable properties. This document provides an overview of the catalytic applications of saccharin derivatives and presents detailed protocols for key organic reactions.

While the catalytic activity of various saccharin derivatives is well-documented, the specific use of 4-isopropylsaccharin as a catalyst has not been extensively reported in the scientific literature. However, based on the established reactivity of the saccharin framework, this compound is postulated to be a promising catalyst. The introduction of an isopropyl group at the 4-position of the benzene ring may influence its solubility, steric hindrance, and electronic properties, potentially offering unique catalytic activities and selectivities.

This document will first propose a plausible synthetic route for the novel this compound. Subsequently, it will detail the application of saccharin derivatives in three significant classes of organic reactions: the Biginelli reaction, the synthesis of xanthene derivatives, and the oxidation of alcohols. The provided protocols are based on established procedures for known saccharin derivatives and can be considered as a starting point for exploring the catalytic potential of this compound.

Proposed Synthesis of this compound

As a specific synthetic protocol for this compound is not available in the literature, a plausible multi-step synthetic route is proposed, starting from commercially available 4-isopropylaniline. This proposed pathway is based on established organic transformations.

Figure 1: Proposed synthetic pathway for this compound.

Application Notes and Protocols

The following sections detail the application of saccharin-based catalysts in three distinct and important organic transformations. While these protocols utilize known saccharin derivatives, they serve as a strong foundation for investigating the catalytic efficacy of this compound.

Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable scaffolds in medicinal chemistry. Saccharin has been demonstrated to be an effective and green catalyst for this transformation.[1]

Reaction Scheme:

Figure 2: General scheme for the Biginelli reaction.

Quantitative Data:

| Entry | Aldehyde | β-Ketoester | Catalyst Loading (mol%) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | Ethyl acetoacetate | 10 | 2 | 92 |

| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | 10 | 2.5 | 95 |

| 3 | 4-Methoxybenzaldehyde | Ethyl acetoacetate | 10 | 3 | 89 |

| 4 | Butyraldehyde | Methyl acetoacetate | 15 | 4 | 85 |

Experimental Protocol:

-

In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), urea (1.5 mmol), and saccharin (0.1 mmol, 10 mol%).

-

Heat the mixture at 100 °C under solvent-free conditions for the time specified in the table.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add cold water (20 mL) to the flask and stir for 15 minutes.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from hot ethanol to afford the pure dihydropyrimidinone.

Synthesis of Xanthene Derivatives

Xanthenes and their derivatives are an important class of heterocyclic compounds with diverse biological activities. Saccharin-N-sulfonic acid is an efficient and reusable catalyst for the one-pot synthesis of various xanthene derivatives.

Reaction Scheme:

Figure 3: Synthesis of 1,8-dioxo-octahydroxanthenes.

Quantitative Data:

| Entry | Aldehyde | Catalyst Loading (mol%) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 5 | 15 | 94 |

| 2 | 4-Nitrobenzaldehyde | 5 | 20 | 96 |

| 3 | 2-Chlorobenzaldehyde | 5 | 25 | 92 |

| 4 | Cinnamaldehyde | 7 | 30 | 88 |

Experimental Protocol:

-

Synthesize Saccharin-N-sulfonic acid by adding chlorosulfonic acid dropwise to saccharin with continuous stirring.[1]

-

In a mortar, grind a mixture of the aldehyde (1 mmol), dimedone (2 mmol), and saccharin-N-sulfonic acid (0.05 mmol, 5 mol%) for the time indicated in the table at room temperature.

-

Monitor the reaction by TLC.

-

After completion, add hot ethanol (15 mL) to the reaction mixture.

-

Filter the catalyst. The catalyst can be washed with ethanol, dried, and reused.

-

Cool the filtrate to room temperature to allow the product to crystallize.

-

Collect the pure product by filtration.

Oxidation of Alcohols

N-halosaccharins, analogous to N-halosuccinimides, are effective reagents for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. This method offers a mild and selective alternative to heavy metal-based oxidants.

Experimental Workflow:

Figure 4: General workflow for the oxidation of alcohols.

Quantitative Data:

| Entry | Alcohol | Product | Time (h) | Yield (%) |